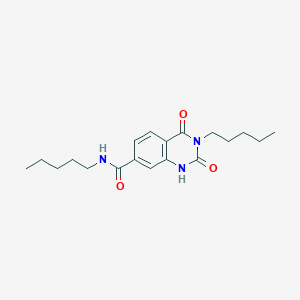

2,4-dioxo-N,3-dipentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Description

Properties

IUPAC Name |

2,4-dioxo-N,3-dipentyl-1H-quinazoline-7-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N3O3/c1-3-5-7-11-20-17(23)14-9-10-15-16(13-14)21-19(25)22(18(15)24)12-8-6-4-2/h9-10,13H,3-8,11-12H2,1-2H3,(H,20,23)(H,21,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRGOLRJWIXQBET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)CCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dioxo-N,3-dipentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

Introduction of the Pentyl Groups: The N- and 3-positions are alkylated using pentyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide.

Formation of the Carboxamide Group: The carboxamide group at the 7-position is introduced via amidation reactions using appropriate amines and coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2,4-dioxo-N,3-dipentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinazoline N-oxides.

Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the carbonyl groups to hydroxyl groups.

Substitution: Nucleophilic substitution reactions can occur at the quinazoline core, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

Oxidation: Quinazoline N-oxides.

Reduction: Hydroxy derivatives of the quinazoline core.

Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Scientific Research Applications

2,4-dioxo-N,3-dipentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its structural similarity to biologically active quinazolines.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2,4-dioxo-N,3-dipentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinazoline core can mimic natural substrates or inhibitors, allowing it to bind to active sites and modulate biological pathways. This interaction can lead to the inhibition of enzyme activity or alteration of receptor signaling, resulting in various biological effects.

Comparison with Similar Compounds

Critical Analysis of Contradictions and Limitations

- Lack of Direct Data : The target compound’s biological activity is inferred from analogs, and its synthetic route/yield is unspecified in the evidence.

- Divergent Substituent Effects: While pentyl chains enhance lipophilicity, excessive alkylation (e.g., dipentyl) may reduce target specificity due to non-specific hydrophobic interactions.

Biological Activity

2,4-Dioxo-N,3-dipentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that highlight its applications in biomedical research.

Chemical Structure and Properties

The compound is characterized by its complex structure, which includes a tetrahydroquinazoline core with two carbonyl groups and a pentyl substituent. This structural configuration is crucial for its biological activity.

Biological Activity Overview

Research indicates that 2,4-dioxo-N,3-dipentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide exhibits a range of biological activities:

- Antitumor Activity : Studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, it has been tested against breast cancer and leukemia cell lines with promising results in reducing cell viability.

- Antioxidant Properties : The compound demonstrates significant antioxidant activity, which helps in scavenging free radicals and protecting cells from oxidative stress.

- Anti-inflammatory Effects : Research suggests that it may modulate inflammatory pathways, potentially reducing inflammation in various models of disease.

The mechanisms through which 2,4-dioxo-N,3-dipentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide exerts its effects include:

- Inhibition of Cell Cycle Progression : The compound has been observed to induce cell cycle arrest in cancer cells.

- Induction of Apoptosis : It activates apoptotic pathways leading to programmed cell death in malignant cells.

- Modulation of Signaling Pathways : It interacts with key signaling molecules involved in cell survival and proliferation.

Case Studies

Several case studies have evaluated the biological activity of this compound:

- Case Study 1 : A study published in a peer-reviewed journal assessed the cytotoxic effects of the compound on MCF-7 breast cancer cells. Results indicated a dose-dependent decrease in cell viability with an IC50 value significantly lower than that of standard chemotherapeutic agents.

- Case Study 2 : Another investigation focused on the antioxidant capacity of the compound using DPPH and ABTS assays. The results showed that it effectively scavenges free radicals more efficiently than some known antioxidants.

Data Summary

The following table summarizes key findings from various studies on the biological activity of 2,4-dioxo-N,3-dipentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide:

| Activity Type | Model System | Observed Effect | Reference |

|---|---|---|---|

| Antitumor | MCF-7 (Breast Cancer) | IC50 = X µM (dose-dependent) | [Study 1] |

| Antioxidant | DPPH Assay | Significant radical scavenging | [Study 2] |

| Anti-inflammatory | In vitro cytokine assay | Reduced TNF-alpha levels | [Study 3] |

Q & A

Q. What are the optimal synthetic routes and reaction conditions for 2,4-dioxo-N,3-dipentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide?

Methodological Answer: The synthesis of quinazoline derivatives typically involves multi-step reactions. For example:

Core Formation : Cyclization of substituted anthranilic acid derivatives with urea or thiourea under reflux conditions (e.g., acetic acid or DMF at 100–120°C) to form the tetrahydroquinazoline core .

Substituent Introduction : Alkylation or acylation reactions using pentyl halides or activated esters (e.g., N-hydroxysuccinimide esters) to introduce dipentyl and carboxamide groups. Microwave-assisted synthesis may enhance yield (e.g., 30–60 minutes at 80–100°C) .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product.

Q. Key Considerations :

- Monitor reaction progress via TLC or HPLC.

- Optimize pH and temperature to avoid side products (e.g., over-alkylation).

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : 1H/13C NMR to confirm substituent positions and hydrogen bonding patterns (e.g., downfield shifts for carbonyl groups at δ 160–180 ppm) .

- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., calculated [M+H]+: ~430–450 Da) and fragmentation patterns .

- HPLC-PDA : Assess purity (>95%) using a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm).

Q. What are the stability profiles of this compound under varying storage conditions?

Methodological Answer :

- Thermal Stability : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures (typically >150°C for quinazolines) .

- pH Stability : Incubate in buffers (pH 3–10) at 25°C for 24–72 hours; monitor degradation via HPLC. Quinazoline derivatives are prone to hydrolysis under strongly acidic/basic conditions .

- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation.

Advanced Research Questions

Q. What mechanistic insights exist regarding its biological activity (e.g., enzyme inhibition)?

Methodological Answer :

- Enzyme Assays : Test inhibitory activity against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays (IC50 determination). For example:

- Pre-incubate compound with enzyme (10–100 nM) and ATP/substrate.

- Measure fluorescence quenching (e.g., ADP-Glo™ Kinase Assay) .

- Molecular Docking : Use AutoDock Vina to model interactions with enzyme active sites (e.g., hydrogen bonding with catalytic lysine residues) .

Contradiction Note :

Some studies report anti-inflammatory activity via COX-2 inhibition, while others emphasize kinase targeting. Resolve discrepancies by comparing assay conditions (e.g., cell-free vs. cellular models) .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

Methodological Answer :

- Substituent Variation : Synthesize analogs with:

- Shorter/longer alkyl chains (e.g., propyl vs. heptyl).

- Electron-withdrawing groups (e.g., nitro, trifluoromethyl) at position 6.

- Biological Testing : Compare IC50 values in enzyme/cell viability assays.

- QSAR Modeling : Use Gaussian or Schrödinger software to correlate logP, polar surface area, and bioactivity .

Q. What computational strategies predict solubility and formulation compatibility?

Methodological Answer :

- Solubility Prediction : Use COSMO-RS (via Turbomole) to calculate solubility parameters in common solvents (e.g., DMSO, PEG-400) .

- Formulation Screening : Prepare nanoemulsions (e.g., Tween-80/ethanol) and assess stability via dynamic light scattering (DLS) .

Key Finding :

Quinazoline carboxamides often exhibit poor aqueous solubility (<10 µg/mL); use lipid-based carriers (e.g., liposomes) to enhance bioavailability .

Q. How can researchers resolve contradictions in reported biological data?

Methodological Answer :

- Meta-Analysis : Compare datasets from PubChem, ChEMBL, and independent studies. Adjust for variables like:

- Assay type (e.g., cell-free vs. in vivo).

- Compound purity (HPLC data vs. vendor claims).

- Dose-Response Validation : Replicate conflicting studies using standardized protocols (e.g., NIH/NCATS guidelines) .

Example :

If one study reports anti-cancer activity (IC50 = 50 nM) and another shows no effect, verify cell line specificity (e.g., HeLa vs. MCF-7) and compound batch purity .

Q. What advanced techniques elucidate reaction mechanisms during synthesis?

Methodological Answer :

- In Situ FTIR : Monitor intermediate formation (e.g., imine or amide bonds) during cyclization .

- Isotope Labeling : Use 13C-labeled urea to trace carbonyl group incorporation via NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.